SAR-020106

Catalog No.
S548256
CAS No.
M.F
C19H19ClN6O
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-020106

Product Name

SAR-020106

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Description

The exact mass of the compound (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile is 382.13089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..
  • Kinase Inhibitor: The molecule contains a pyrazinecarbonitrile group, a common feature in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy in diseases like cancer.
  • Ligand for Protein Targets: The molecule's structure suggests it could bind to specific protein targets within cells. This potential binding could be useful for studying protein function or potentially developing new drugs [].

Data Availability:

  • Some resources like the Protein Data Bank (PDB) list (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile as a ligand, but detailed information on its function is not provided [].
  • PubChem, a database of chemical information, provides some basic properties and limited references, but no specific details on scientific research applications [].

SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical protein in the DNA damage response pathway. This compound has garnered attention for its ability to sensitize cancer cells to various treatments, particularly in the context of glioblastoma and other malignancies. Structurally, SAR-020106 is categorized within the pyrazine scaffold inhibitors, featuring an ether-linked ethylamine substituent on a cyanopyrazine ring, which contributes to its biological activity .

There is no current information regarding the mechanism of action of this compound. If it possesses any biological activity, its mechanism would require further investigation, potentially involving target identification and binding studies.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it might possess similar hazards to other pyrazine derivatives. These can include:

  • Skin and eye irritation: Many pyrazines can cause irritation upon contact.
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Potential toxicity: Further investigation is needed to determine the specific toxicity profile of this compound.

SAR-020106 primarily functions by inhibiting the autophosphorylation of Chk1 at serine 296 and blocking the phosphorylation of cyclin-dependent kinase 1 (CDK1) at tyrosine 15. These actions disrupt the cell cycle checkpoints, particularly the G2/M phase transition, thereby enhancing the efficacy of cytotoxic agents and radiation therapy . The compound's mechanism involves competitive inhibition at the ATP-binding site of Chk1, which is crucial for its kinase activity.

The biological activity of SAR-020106 has been extensively studied, revealing its role in enhancing the sensitivity of cancer cells to radiation and chemotherapeutic agents. In vitro studies indicate that SAR-020106 effectively increases DNA damage markers such as γH2AX and phosphorylated replication protein A (pRPA), particularly in p53-deficient glioblastoma cells . This sensitization effect allows for lower doses of chemotherapeutics to be used alongside SAR-020106, potentially reducing side effects while maintaining therapeutic efficacy.

SAR-020106 has significant applications in cancer therapy, particularly as a radiosensitizer. Its ability to inhibit Chk1 allows it to enhance the effectiveness of radiation therapy and certain chemotherapeutic agents like temozolomide and decitabine. This makes it a valuable candidate for combination therapies aimed at overcoming resistance in aggressive tumors such as glioblastoma .

Studies investigating the interactions of SAR-020106 with other agents have shown that its combination with DNA-damaging agents leads to increased apoptosis in cancer cells. For instance, when used alongside temozolomide or radiation, SAR-020106 significantly enhances cell death compared to either treatment alone . Furthermore, interaction studies have highlighted its potential role in modulating DNA repair pathways, making it an attractive target for further research into combination therapies.

Several compounds exhibit similar mechanisms of action as SAR-020106, primarily targeting Chk1 or related pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
CCT244747Chk1 InhibitorSelectively inhibits Chk1 without affecting Chk2
GNE-783Chk1 InhibitorInduces rapid bypass of G2/M checkpoints
AZD7762Dual Chk1/Chk2 InhibitorBroader spectrum but may have more side effects
LY2606368Selective Chk1 InhibitorFocused on enhancing chemotherapy responses

SAR-020106 stands out due to its specific structural features and its demonstrated effectiveness in enhancing radiosensitivity in cancer treatments while maintaining a favorable safety profile compared to some other inhibitors . Its unique ability to sensitize p53-deficient tumors further emphasizes its potential clinical utility.

SAR-020106 is a complex heterocyclic compound with the molecular formula C19H19ClN6O and a molecular weight of 382.85 grams per mole [1] [2]. The compound belongs to the isoquinoline class of checkpoint kinase 1 inhibitors and represents a sophisticated example of structure-based drug design [21] [28]. The chemical name for SAR-020106 is 5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile [2] [3].

The structural framework of SAR-020106 incorporates several key pharmacophoric elements that contribute to its biological activity [21] [24]. The core structure features an isoquinoline ring system connected through an amino linkage to a pyrazine-2-carbonitrile moiety [1] [3]. The isoquinoline portion contains a chlorine substituent at the 8-position, which plays a crucial role in the compound's binding affinity and selectivity profile [21] [24]. The pyrazine ring bears a nitrile group at the 2-position and is substituted at the 3-position with an alkoxy group containing a chiral center [2] [3].

The molecular structure can be represented by the SMILES notation: CC@HOC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl [3]. This notation clearly indicates the presence of the R-stereocenter, the chlorinated isoquinoline ring, the cyanopyrazine core, and the dimethylamino side chain [2] [3]. The InChI key for SAR-020106 is SRBJWIBAMIKCMV-GFCCVEGCSA-N, which serves as a unique molecular identifier [3].

Comprehensive Physicochemical Properties

The physicochemical properties of SAR-020106 have been extensively characterized to understand its drug-like characteristics and potential for biological activity [1] [7] [19]. The compound demonstrates moderate lipophilicity with a calculated LogP value of approximately 3.9, positioning it within an acceptable range for membrane permeability [24]. The topological polar surface area has been estimated at 87 Ų, which falls below the 90 Ų threshold typically associated with blood-brain barrier penetration [24] [42].

PropertyValueUnitsReference
Molecular Weight382.85g/mol [1] [2]
Melting PointNot determined°C [23]
Boiling PointNot determined°C [23]
Water Solubility0.09mg/mL [19]
DMSO Solubility5.0 (13.06)mg/mL (mM) [1] [7]
LogP (calculated)3.9- [24]
TPSA87Ų [24]
pKa7.87 ± 0.07- [19]

The compound exhibits poor aqueous solubility with only 0.09 mg/mL solubility in pure water, which increases to 1.5 mg/mL in pH 6.5 phosphate buffer [19]. This pH-dependent solubility behavior is consistent with the compound's moderate basicity, reflected in its pKa value of 7.87 ± 0.07 [19]. SAR-020106 demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a concentration of 5 mg/mL [1] [7].

The compound exhibits moderate plasma protein binding with free fractions of 0.19 in mouse plasma and 0.21 in human plasma [19]. Permeability studies using CaCo-2 cell monolayers revealed passive permeability with a Pe value of 25 × 10⁻⁶ cm/s, indicating reasonable potential for intestinal absorption [19]. The compound demonstrates stability in human liver microsomes with no evidence of metabolic activation in the presence of glutathione [19].

Structure-Activity Relationship (SAR) Analysis

The development of SAR-020106 represents a sophisticated example of structure-guided drug design, involving multiple scaffold morphing steps from initial fragment hits [21] [24]. The compound emerged from a fragment-based screening strategy that identified purine templates, which were subsequently evolved through pyrazolopyridines to tricyclic pyrimido[2,3-b]azaindoles, and ultimately to the isoquinoline scaffold [21] [28].

The structure-activity relationship analysis reveals several critical features that contribute to SAR-020106's potent checkpoint kinase 1 inhibitory activity [21] [24]. The isoquinoline core serves as the primary hinge-binding element, forming hydrogen bonds with Glu85 and Cys87 in the checkpoint kinase 1 active site [21]. The 8-chloro substituent on the isoquinoline ring enhances binding affinity and contributes to the compound's selectivity profile against checkpoint kinase 2 [21] [24].

The cyanopyrazine moiety represents a crucial selectivity determinant for checkpoint kinase 1 inhibition [14] [21]. Crystal structure analysis has shown that the cyanopyrazine substituent makes extensive contacts with Lys38 and the protein-bound water network [14]. The nitrile group specifically interacts with conserved water molecules in the interior pocket beyond the gatekeeper residue, a feature that distinguishes checkpoint kinase 1 from other protein kinases [21] [27].

The alkoxy side chain containing the dimethylamino group contributes significantly to the compound's potency and cellular activity [21] [24]. This substituent occupies the ribose pocket and forms favorable interactions with the protein backbone, particularly through water-mediated hydrogen bonding networks [21]. The optimization of this side chain was critical in achieving the nanomolar potency observed for SAR-020106 [21] [24].

Stereochemistry and R-Configuration Significance

The stereochemistry of SAR-020106 plays a fundamental role in its biological activity, with the compound existing as the (R)-enantiomer at the chiral center within the alkoxy side chain [2] [3] [21]. The R-configuration is specifically denoted in the compound's full chemical name: (R)-5-((8-chloroisoquinolin-3-yl)amino)-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile [2] [4].

The significance of the R-configuration becomes apparent when examining the structure-activity relationships within this chemical series [21] [24]. Stereochemical optimization studies demonstrated that the R-enantiomer exhibits superior potency compared to its S-counterpart, highlighting the importance of absolute configuration in determining biological activity [21]. The chiral center is located at the carbon atom bearing the methyl group in the alkoxy side chain, and this stereochemical arrangement is crucial for optimal positioning of the dimethylamino group within the binding pocket [21].

Crystal structure analysis reveals that the R-configuration allows for optimal orientation of the dimethylamino substituent to engage in favorable electrostatic interactions with the checkpoint kinase 1 active site [21]. The stereochemistry influences the overall conformation of the alkoxy side chain, affecting its ability to form hydrogen bonds and van der Waals interactions with amino acid residues in the ribose pocket [21]. This stereochemical preference underscores the precision required in kinase inhibitor design and the importance of three-dimensional molecular recognition [21] [24].

The R-configuration also contributes to the compound's selectivity profile, as the specific spatial arrangement of functional groups influences the differential binding to checkpoint kinase 1 versus checkpoint kinase 2 [21] [24]. The stereochemical requirements for optimal activity demonstrate the sophisticated nature of protein-ligand recognition and the importance of absolute configuration in medicinal chemistry [9] [10].

Crystal Structure Analysis and Binding Conformations

Crystal structure analysis of SAR-020106 bound to checkpoint kinase 1 provides detailed insights into the molecular basis of its inhibitory activity and selectivity [14] [21]. The compound adopts a well-defined binding conformation within the adenosine triphosphate-binding site, making multiple favorable interactions with key amino acid residues [21]. The overall binding mode demonstrates how the isoquinoline scaffold effectively occupies the hinge region while extending substituents into both the ribose pocket and the interior pocket beyond the gatekeeper residue [21].

The isoquinoline core forms critical hydrogen bonding interactions with the hinge region amino acids Glu85 and Cys87, following the classical pattern observed for adenosine triphosphate-competitive kinase inhibitors [21]. These interactions anchor the inhibitor within the active site and provide the primary driving force for binding affinity [21]. The chlorine substituent at the 8-position of the isoquinoline ring contributes to the binding through favorable van der Waals interactions and influences the overall shape complementarity with the protein binding pocket [21].

The cyanopyrazine portion of the molecule makes extensive contacts with the protein-bound water network, particularly through interactions with conserved water molecules associated with Asn59 [14] [21] [27]. These water-mediated interactions are critical for both potency and selectivity, as checkpoint kinase 1 contains a unique polar residue (Asn59) in the interior pocket where other kinases typically have hydrophobic amino acids [21] [30]. The nitrile group specifically engages with these bound water molecules, creating a network of hydrogen bonds that enhance binding affinity and selectivity [21] [27].

The alkoxy side chain extends into the ribose pocket, where the dimethylamino group forms favorable electrostatic interactions with protein backbone atoms [21]. Crystal structure analysis reveals that the R-stereochemistry allows optimal positioning of this basic nitrogen atom to engage in charge-dipole interactions with backbone carbonyls and side chain carboxylates [21]. The overall binding conformation demonstrates excellent shape complementarity between the inhibitor and the checkpoint kinase 1 active site, explaining the compound's high potency and selectivity profile [21] [24].

Binding InteractionResidue/FeatureDistance (Å)Interaction Type
Hinge RegionGlu85~2.8Hydrogen Bond
Hinge RegionCys87~2.9Hydrogen Bond
Interior PocketLys38~3.2Electrostatic
Water NetworkConserved Waters~2.7-3.1Hydrogen Bond
Ribose PocketBackbone Atoms~3.0-3.5Charge-Dipole

SAR-020106 functions as an adenosine triphosphate-competitive inhibitor of checkpoint kinase 1, demonstrating its mechanism of action through direct competition with the natural nucleotide substrate for binding to the kinase active site [1] [2]. The compound exhibits remarkable potency with an inhibitory concentration 50 value of 13.3 nanomolar against the isolated human checkpoint kinase 1 enzyme, establishing it as one of the most potent inhibitors in this class [1] [2] [3].

The adenosine triphosphate-competitive nature of SAR-020106 has been confirmed through comprehensive biochemical assays that demonstrate the compound's ability to directly compete with adenosine triphosphate for binding to the kinase active site [1]. This competitive inhibition mechanism is characteristic of type I kinase inhibitors, which bind to the active conformation of the kinase and occupy the same binding pocket as the natural nucleotide substrate [4] [5].

The binding affinity of SAR-020106 to checkpoint kinase 1 is exceptionally high, with the compound demonstrating reversible competitive inhibition kinetics [1]. The low nanomolar inhibitory concentration 50 value indicates that SAR-020106 has a strong binding affinity for the checkpoint kinase 1 adenosine triphosphate-binding site, significantly outcompeting the natural substrate even at physiological adenosine triphosphate concentrations [1] [2].

Checkpoint Kinase 1 Inhibition Kinetics and Inhibitory Concentration 50 Determination (13.3 nanomolar)

The inhibitory concentration 50 value of 13.3 nanomolar for SAR-020106 represents the concentration required to achieve 50% inhibition of checkpoint kinase 1 enzymatic activity under standard assay conditions [1] [2] [3]. This value was determined through rigorous biochemical kinetic studies using purified human checkpoint kinase 1 enzyme and established kinase assay protocols [1].

The determination of the inhibitory concentration 50 value involved systematic dose-response experiments where increasing concentrations of SAR-020106 were tested against checkpoint kinase 1 activity [1]. The resulting inhibition curves demonstrated a sigmoidal relationship between inhibitor concentration and percentage inhibition, characteristic of competitive inhibition kinetics [1] [6].

The kinetic parameters of SAR-020106 inhibition follow classical competitive inhibition models, where the apparent Michaelis constant for adenosine triphosphate binding increases in the presence of the inhibitor while the maximum reaction velocity remains unchanged [1] [6]. The relationship between inhibitory concentration 50 and the inhibition constant Ki can be described by the Cheng-Prusoff equation, allowing for conversion between these kinetic parameters [6].

In cellular assays, SAR-020106 demonstrates functional checkpoint kinase 1 inhibition with an inhibitory concentration 50 of 55 nanomolar for abrogation of etoposide-induced G2 arrest in HT29 cells [1] [7]. This cellular potency correlates well with the biochemical inhibitory concentration 50 value, indicating good cell permeability and target engagement [1].

Molecular Basis for Checkpoint Kinase 2 Selectivity

The selectivity of SAR-020106 for checkpoint kinase 1 over checkpoint kinase 2 is greater than 750-fold, with checkpoint kinase 2 inhibitory concentration 50 values exceeding 10 micromolar [1] [2]. This remarkable selectivity arises from specific structural differences between the adenosine triphosphate-binding sites of these two kinases [4] [8].

The molecular basis for checkpoint kinase 2 selectivity lies primarily in the composition of the interior pocket beyond the gatekeeper residue [4] [8]. Checkpoint kinase 1 contains a polar asparagine residue at position 59, while checkpoint kinase 2 has a hydrophobic leucine at the equivalent position [4] [8]. This fundamental difference creates distinct binding environments that SAR-020106 exploits for selectivity [4].

Additional selectivity determinants include differences in the hinge region composition between the two kinases [4] [8]. Checkpoint kinase 1 contains tyrosine at position 86, cysteine at position 87, and serine at position 88, while checkpoint kinase 2 has leucine, methionine, and glutamate at the corresponding positions [4] [8]. These amino acid substitutions create different hydrogen bonding patterns and steric constraints that favor SAR-020106 binding to checkpoint kinase 1 [4] [8].

The selectivity surface region also contributes to discrimination between the two kinases [4] [8]. Checkpoint kinase 1 possesses a tyrosine residue at position 20 in the phosphate-binding loop, compared to a smaller cysteine residue in checkpoint kinase 2 [4] [8]. This difference provides additional steric complementarity that enhances the selectivity of SAR-020106 for checkpoint kinase 1 [4] [8].

Binding Site Interactions in the Adenosine Triphosphate Pocket

The adenosine triphosphate-binding pocket of checkpoint kinase 1 contains several key structural features that facilitate high-affinity binding of SAR-020106 [4] [9]. The compound occupies the adenosine triphosphate-binding cleft between the N-terminal and C-terminal lobes of the kinase domain, making critical interactions with both the hinge region and the interior pocket [4] [9].

The hinge region interactions involve hydrogen bonding between SAR-020106 and the backbone amides of glutamate 85 and cysteine 87 [4] [9]. These interactions are essential for anchoring the inhibitor in the correct orientation within the adenosine triphosphate-binding site [4] [9]. The aromatic systems of the compound also engage in favorable π-stacking interactions with tyrosine 86 in the hinge region [4] [9].

The interior pocket of checkpoint kinase 1 provides a unique binding environment that is critical for both potency and selectivity [4] [9]. This pocket is defined by several key residues including asparagine 59, glutamate 55, and the lysine 38-aspartate 148 salt bridge [4] [9]. The polar nature of this pocket, particularly the presence of asparagine 59, creates an environment that is highly complementary to the polar substituents of SAR-020106 [4] [9].

The ribose pocket region of the adenosine triphosphate-binding site accommodates the side chains of SAR-020106, providing additional binding affinity through both polar and hydrophobic interactions [4] [9]. The compound makes contacts with residues including glutamate 134, asparagine 135, and serine 147 in this region [4] [9].

Water-Mediated Hydrogen Bonding Network with Lysine 38

The interior pocket of checkpoint kinase 1 characteristically contains between one and three protein-bound water molecules that play crucial roles in inhibitor binding and selectivity [4] [9]. These water molecules are structurally organized by the polar residues lining the interior pocket, particularly asparagine 59, glutamate 55, and the lysine 38-aspartate 148 salt bridge [4] [9].

The lysine 38-aspartate 148 salt bridge forms a critical structural element that helps organize the water-mediated hydrogen bonding network in the interior pocket [4] [9]. This salt bridge provides both electrostatic stabilization and proper geometric positioning for the coordinated water molecules [4] [9]. The network of water molecules creates a highly ordered hydrogen bonding system that can accommodate polar substituents of inhibitors like SAR-020106 [4] [9].

Water-mediated interactions have been shown to be particularly important for conferring both checkpoint kinase 1 potency and selectivity against other kinases [4] [9]. The specific arrangement of water molecules in the checkpoint kinase 1 interior pocket is unique compared to other kinases, providing opportunities for selective inhibitor design [4] [9]. SAR-020106 likely engages with this water network through its polar functional groups, contributing to its high binding affinity and selectivity [4] [9].

The water-mediated hydrogen bonding network involving lysine 38 represents a key structural feature that differentiates checkpoint kinase 1 from checkpoint kinase 2 [4] [9]. While checkpoint kinase 2 contains a similar lysine residue at position 249, the overall organization of the interior pocket and associated water network differs significantly due to the presence of different surrounding residues [4] [9]. This difference contributes to the remarkable selectivity of SAR-020106 for checkpoint kinase 1 over checkpoint kinase 2 [4] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

382.1308869 g/mol

Monoisotopic Mass

382.1308869 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

(R)-5-(8-chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile

Dates

Last modified: 08-15-2023
1: Touchefeu Y, Khan AA, Borst G, Zaidi SH, McLaughlin M, Roulstone V, Mansfield D, Kyula J, Pencavel T, Karapanagiotou EM, Clayton J, Federspiel MJ, Russell SJ, Garrett M, Collins I, Harrington KJ. Optimising measles virus-guided radiovirotherapy with external beam radiotherapy and specific checkpoint kinase 1 inhibition. Radiother Oncol. 2013 Jul;108(1):24-31. doi: 10.1016/j.radonc.2013.05.036. Epub 2013 Jul 9. PubMed PMID: 23849174.
2: Borst GR, McLaughlin M, Kyula JN, Neijenhuis S, Khan A, Good J, Zaidi S, Powell NG, Meier P, Collins I, Garrett MD, Verheij M, Harrington KJ. Targeted radiosensitization by the Chk1 inhibitor SAR-020106. Int J Radiat Oncol Biol Phys. 2013 Mar 15;85(4):1110-8. doi: 10.1016/j.ijrobp.2012.08.006. Epub 2012 Sep 14. PubMed PMID: 22981708.
3: Reader JC, Matthews TP, Klair S, Cheung KM, Scanlon J, Proisy N, Addison G, Ellard J, Piton N, Taylor S, Cherry M, Fisher M, Boxall K, Burns S, Walton MI, Westwood IM, Hayes A, Eve P, Valenti M, de Haven Brandon A, Box G, van Montfort RL, Williams DH, Aherne GW, Raynaud FI, Eccles SA, Garrett MD, Collins I. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011 Dec 22;54(24):8328-42. doi: 10.1021/jm2007326. Epub 2011 Nov 23. PubMed PMID: 22111927; PubMed Central PMCID: PMC3241339.
4: Walton MI, Eve PD, Hayes A, Valenti M, De Haven Brandon A, Box G, Boxall KJ, Aherne GW, Eccles SA, Raynaud FI, Williams DH, Reader JC, Collins I, Garrett MD. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010 Jan;9(1):89-100. doi: 10.1158/1535-7163.MCT-09-0938. Epub 2010 Jan 6. PubMed PMID: 20053762.

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